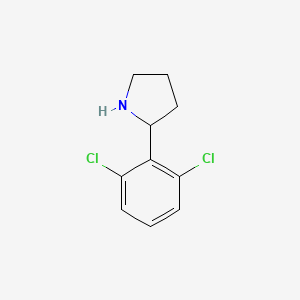

2-(2,6-Dichlorophenyl)pyrrolidine

Descripción general

Descripción

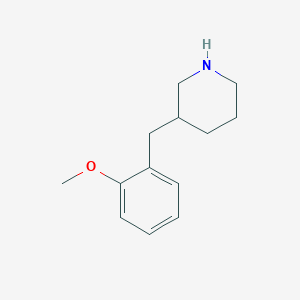

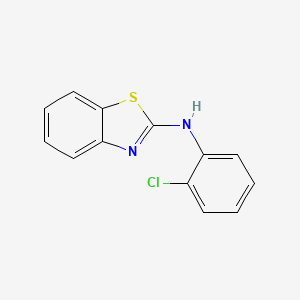

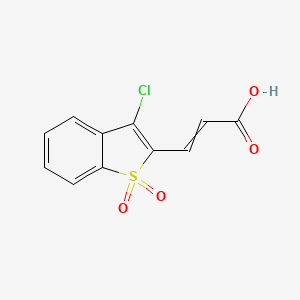

2-(2,6-Dichlorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11Cl2N . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the synthesis of certain derivatives was achieved by acylation and alane reduction of the appropriate diamine precursors .

Molecular Structure Analysis

The structure of 2-(2,6-Dichlorophenyl)pyrrolidine is characterized by a pyrrolidine ring substituted with a 2,6-dichlorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Chemical Reactions Analysis

Pyrrolidine and its derivatives, including 2-(2,6-Dichlorophenyl)pyrrolidine, are involved in various chemical reactions. These reactions often involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .

Aplicaciones Científicas De Investigación

Crystal Structure and Interactions

- Diethyl 1-(3,4-dichlorophenyl)-5-oxo-3-(2-thienyl)-2,2-pyrrolidinedicarboxylate - This study discusses the conformation of a pyrrolidine ring and its interactions through weak hydrogen bonds and van der Waals forces (Ray et al., 1998).

Synthesis and Inhibitory Applications

- Src Kinase Inhibitor Development - Identification of a potent, orally active Src inhibitor demonstrating activity in human tumor cell lines and animal models of tumor growth (Noronha et al., 2007).

Ligand Chemistry

- 2,6-bis(pyrazolyl)pyridines and Related Ligands - Review of synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine ligands, highlighting their use in biological sensing and iron complexes (Halcrow, 2005).

Synthesis and Properties

- Pyrrolidines Synthesis and Properties - Study on pyrrolidines synthesis and their properties, highlighting their potential use in industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).

Antisecretory Agents

- Antihypertensive and Antisecretory Agents - Investigation of structural modifications of clonidine to develop compounds with antisecretory activity, such as 2-(2,6-dichlorophenylimino)pyrrolidine (Jen et al., 1975).

Coordination Chemistry

- Coordination Chemistry of Pyrrolidines - Exploration of adduct formation constants of various heterocyclic nitrogen bases with nickel(II) chelates of dichlorophenyl derivatives (Siddalingaiah & Naik, 2002).

NMR Analysis

- Chiral Solvating Agent for NMR Analysis - Synthesis of (S)-2-(diphenylmethyl)pyrrolidine, assessed as a chiral solvating agent for NMR analysis of chiral compounds (Bailey et al., 1997).

Safety And Hazards

While specific safety and hazard information for 2-(2,6-Dichlorophenyl)pyrrolidine is not available, general safety measures for handling similar chemical compounds include washing hands and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .

Direcciones Futuras

The future directions for research on 2-(2,6-Dichlorophenyl)pyrrolidine and similar compounds involve the design of new pyrrolidine compounds with different biological profiles. This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

Propiedades

IUPAC Name |

2-(2,6-dichlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMVRBKARAKTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407504 | |

| Record name | 2-(2,6-dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dichlorophenyl)pyrrolidine | |

CAS RN |

383127-39-7 | |

| Record name | 2-(2,6-dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-[(aminocarbonothioyl)amino]hexanoate](/img/structure/B1366134.png)

![4-methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B1366144.png)

![2-[3-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1366175.png)

![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid](/img/structure/B1366183.png)